molecular formula C8H10FNO B8686416 2-(6-Fluoropyridin-3-yl)propan-1-ol

2-(6-Fluoropyridin-3-yl)propan-1-ol

Cat. No.: B8686416
M. Wt: 155.17 g/mol
InChI Key: MWGPLDFBAUASOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(6-Fluoropyridin-3-yl)propan-1-ol is a useful research compound. Its molecular formula is C8H10FNO and its molecular weight is 155.17 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C8H10FNO

Molecular Weight

155.17 g/mol

IUPAC Name

2-(6-fluoropyridin-3-yl)propan-1-ol

InChI

InChI=1S/C8H10FNO/c1-6(5-11)7-2-3-8(9)10-4-7/h2-4,6,11H,5H2,1H3

InChI Key

MWGPLDFBAUASOI-UHFFFAOYSA-N

Canonical SMILES

CC(CO)C1=CN=C(C=C1)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

Borane tetrahydrofuran complex (1.0M in THF) (Aldrich, St. Louis, Mo.; 15.75 mL, 15.75 mmol) was added to a solution of 2-fluoro-5-(prop-1-en-2-yl)pyridine (1.44 g, 10.50 mmol) in THF (70 mL) at 0° C. and the resulting mixture was stirred under argon at 25° C. for 1.5 h. The resulting mixture was then cooled to 0° C., and sodium hydroxide (2.5N, aqueous; 5.25 mL, 13.12 mmol) and hydrogen peroxide (30%, aq.) (Columbus Chemical Industries, Columbus, Wis.; 1.877 mL, 18.37 mmol) were sequentially added (gas evolution), and the resulting light-yellow solution was stirred at 60° C. for 1.25 h. The reaction mixture was then partially concentrated in vacuo (to remove THF) and partitioned between EtOAc (300 mL) and half-saturated aqueous NaHCO3 (100 mL). The organic layer separated, and the aqueous layer was extracted with EtOAc (2×100 mL). The combined organic extracts were washed with brine (200 mL), dried over sodium sulfate, filtered, and concentrated in vacuo. Chromatographic purification of the residue (silica gel, 0 to 100% EtOAc/hexanes) furnished 2-(6-fluoropyridin-3-yl)propan-1-ol (0.951 g, 6.13 mmol, 58.4% yield) as a colorless oil. 1H NMR (400 MHz, CDCl3) δ 8.10 (d, J=2.0 Hz, 1H), 7.68 (td, J=8.0, 2.5 Hz, 1H), 6.90 (dd, J=8.4, 2.9 Hz, 1H), 3.67-3.79 (m, 2H), 3.00 (sxt, J=6.8 Hz, 1H), 1.31 (d, J=7.0 Hz, 3H). 19F NMR (377 MHz, CDCl3) δ ppm −71.31 (br. s., 1F). m/z (ESI, +ve) 156.2 (M+H)+.
Quantity
15.75 mL
Type
reactant
Reaction Step One
Quantity
1.44 g
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
5.25 mL
Type
reactant
Reaction Step Two
Quantity
1.877 mL
Type
reactant
Reaction Step Two

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